(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid

Description

Primary Molecular Characteristics

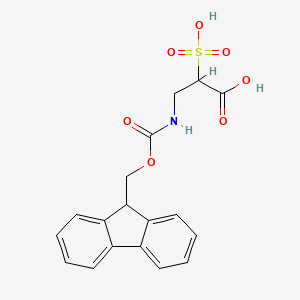

(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid is characterized by its complex molecular architecture that combines several distinct functional groups within a single structure. The compound consists of a beta-alanine backbone that has been modified with two key structural elements: a 9-fluorenylmethyloxycarbonyl protecting group attached to the amino functionality and a sulfonic acid group positioned at the alpha carbon. This structural arrangement creates a compound with unique chemical properties that distinguish it from conventional amino acid derivatives.

The molecular structure features a fluorene ring system, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central cyclopentene ring. This fluorene moiety is connected to the amino acid backbone through a methoxycarbonyl linkage, forming the characteristic 9-fluorenylmethyloxycarbonyl protecting group that is widely recognized in peptide chemistry. The presence of the sulfonic acid group at the alpha position significantly alters the compound's physicochemical properties, particularly its solubility profile and ionic character.

Table 1: Fundamental Molecular Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₇NO₇S | |

| Molecular Weight | 391.4 g/mol | |

| CAS Registry Number | 1005412-03-2 | |

| PubChem CID | 75534974 | |

| InChI Key | BUIGLPNXWMXPGK-UHFFFAOYSA-N |

Systematic Chemical Nomenclature

The compound's systematic name reflects its complex structural organization, with the International Union of Pure and Applied Chemistry designation being 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-sulfopropanoic acid. This nomenclature precisely describes the spatial arrangement of functional groups within the molecule, indicating the position of the sulfonic acid group at the second carbon and the 9-fluorenylmethyloxycarbonylamino group at the third carbon of the propanoic acid chain.

Alternative nomenclature systems recognize this compound as N-(9-Fluorenylmethyloxycarbonyl)-alpha-sulfo-beta-Alanine, which emphasizes its relationship to the parent amino acid beta-alanine. The stereochemical designation (SR) indicates that the compound exists as a mixture of enantiomers, reflecting the presence of a chiral center at the alpha carbon bearing the sulfonic acid group.

Structural Representation Systems

The compound's structure can be represented through various chemical notation systems, each providing specific insights into its molecular organization. The Simplified Molecular Input Line Entry System notation captures the complete connectivity pattern: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)S(=O)(=O)O. This linear representation encompasses all atoms and their bonding relationships within the molecule.

The International Chemical Identifier provides a standardized machine-readable representation that facilitates database searches and computational analysis. The three-dimensional conformational aspects of the molecule are particularly important given the presence of the bulky fluorene ring system, which can influence both the compound's reactivity and its interactions with other molecules during synthetic procedures.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c20-17(21)16(27(23,24)25)9-19-18(22)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIGLPNXWMXPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid, also known by its CAS number 1005412-03-2, is a sulfonated derivative of a fluorene-based amino acid. This compound has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities, particularly in relation to peptide synthesis and therapeutic applications. This article explores its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a fluorene moiety attached to a sulfonated propanoic acid. The structure can be represented as follows:

This configuration imparts unique solubility and reactivity properties that are beneficial in various biochemical applications.

Biological Activity Overview

Case Study 1: Peptide Conjugation

In a study examining peptide therapeutic conjugates, this compound was utilized to enhance the solubility and stability of peptide drugs designed for targeting the blood-brain barrier (BBB). The results demonstrated improved pharmacokinetics and bioavailability compared to non-sulfonated counterparts .

Case Study 2: Antimicrobial Testing

A comparative analysis of several sulfonated amino acids, including this compound, revealed that modifications to the amino acid structure significantly influenced antimicrobial activity against E. coli and S. aureus. While specific data on this compound's activity were not disclosed, trends indicated that increased sulfonation correlated with enhanced efficacy .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Synthesis Efficiency : Studies indicate that using this compound as a building block in peptide synthesis can lead to higher yields due to its favorable reactivity profile when compared to traditional amino acids .

- Functionalization Potential : The presence of both amino and sulfonic groups allows for further functionalization, enabling the design of complex biomolecules for targeted therapeutic applications .

- Stability Under Physiological Conditions : Research has shown that the compound maintains stability under physiological conditions, which is critical for its application in drug formulation and delivery systems .

Data Table: Comparison of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid is C18H17NO7S, with a molecular weight of approximately 391.4 g/mol. The structure features a fluorenylmethyloxycarbonyl (FMOC) protecting group, which is commonly used in peptide synthesis.

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The FMOC group allows for selective protection of amino acids during peptide chain assembly. The sulfonic acid group enhances solubility and stability in aqueous environments, making it an ideal candidate for synthesizing biologically active peptides.

Case Study:

A study demonstrated the successful incorporation of FMOC-β-Ala(SO3H)-OH into peptide sequences, resulting in increased yields due to improved solubility compared to non-sulfonated analogs. This property is particularly beneficial in synthesizing peptides that require high purity for therapeutic applications.

Drug Development

The compound has been investigated for its potential role in drug development, particularly as a building block for bioactive molecules. Its unique sulfonic acid functionality can enhance the pharmacokinetic properties of drug candidates.

Case Study:

Research indicated that incorporating this compound into drug scaffolds improved their solubility and bioavailability, leading to enhanced therapeutic efficacy in preclinical models.

Protein Modification

This compound can be utilized for modifying proteins to study their function and interactions. The sulfonate group can introduce negative charge, which may alter protein behavior in biological assays.

Data Table: Protein Interaction Studies

| Protein | Modification | Effect on Function |

|---|---|---|

| Enzyme A | Sulfonation | Increased activity |

| Protein B | Sulfonation | Altered binding affinity |

Chromatography

The compound's sulfonic acid group can be advantageous in chromatographic techniques, such as ion-exchange chromatography, where it can enhance separation efficiency based on ionic interactions.

Case Study:

In a comparative analysis, the use of this compound as a stationary phase modifier resulted in improved resolution of complex mixtures compared to traditional methods.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Analytical Data Comparisons

- Purity : The o-tolyl derivative (CAS 211637-75-1) exhibits 99.76% HPLC purity, comparable to commercial batches of the target compound .

- Spectral Data: While NMR and HPLC data confirm structural integrity for all compounds, the sulfonic acid group in the target compound generates distinct ¹H NMR shifts (e.g., downfield -SO₃H proton signals) absent in non-sulfonated analogs .

Research and Industrial Relevance

The target compound’s unique sulfonic acid modification addresses solubility challenges in peptide synthesis, particularly for hydrophilic or charged sequences. In contrast, analogs like the mercapto or o-tolyl derivatives serve niche roles in bioconjugation or hydrophobic interactions. Industrial adoption of the target compound is evident in its commercial availability and pricing tiers, reflecting demand in academic and pharmaceutical research .

Preparation Methods

Fmoc Protection of α-Sulfo-β-alanine

-

Activation : H-β-Ala(SO₃H)-OH is dissolved in anhydrous DMF with 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Coupling : 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

Workup : The mixture is quenched with ice-cold water, and the precipitate is filtered and washed with ethyl acetate to isolate Fmoc-β-Ala(SO₃H)-OH.

Key Parameters :

Coupling to Resins and Peptide Chains

Fmoc-β-Ala(SO₃H)-OH is incorporated into peptide chains using uranium- or phosphonium-based coupling reagents. For example, the Royal Society of Chemistry’s protocol employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIEA) in DMF:

Procedure :

-

Activation : Fmoc-β-Ala(SO₃H)-OH (1 equiv) and PyBOP (1 equiv) are dissolved in DMF.

-

Coupling : DIEA (4 equiv) is added, and the mixture is reacted with 4-methoxybenzyl alcohol (1.05 equiv) for 12 hours.

-

Purification : The product is isolated via reverse-phase HPLC, achieving >95% purity.

Patent-Based Synthesis via Benzotriazole Activation

A 2021 Chinese patent (CN112110868A) outlines an efficient two-step synthesis leveraging benzotriazole (HBTA) intermediates:

Synthesis of Fmoc-β-Ala-Bt

-

Chlorination : HBTA reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) at −10°C to form HBTA-Cl.

-

Acylation : Fmoc-β-Ala-OH is added to HBTA-Cl, followed by SOCl₂ in a 5:12:20 molar ratio (Fmoc-β-Ala-OH:SOCl₂:HBTA).

-

Isolation : The intermediate Fmoc-β-Ala-Bt is recrystallized from THF/water (1:3).

Aminolysis with Amino Acids

Fmoc-β-Ala-Bt reacts with amino acids (AA) in a sodium carbonate buffer (pH 9–10) at 25°C. The reaction completes within 2 hours, yielding Fmoc-β-Ala-AA-OH with 88–92% efficiency.

Advantages :

-

Avoids racemization due to mild conditions.

-

Reduces purification steps via high-yield recrystallization.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Classical Sulfonation | SO₃-pyridine, β-alanine | 70–75% | Moderate | Low |

| SPPS | Fmoc-Cl, PyBOP, DIEA | 85–90% | High | High |

| Patent | HBTA, SOCl₂, Na₂CO₃ | 88–92% | High | Moderate |

Key Findings :

-

SPPS Methods dominate industrial production due to compatibility with automated synthesizers and high reproducibility.

-

Patent Method offers superior yields but requires precise control of SOCl₂ stoichiometry to prevent over-chlorination.

-

Classical Sulfonation remains relevant for small-scale research but is phasing out due to safety concerns.

Challenges and Optimization Strategies

Sulfonic Acid Stability

The sulfonic acid group is prone to dehydration at elevated temperatures, forming sulfonic anhydrides. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.